Doxycycline-d3 (hyclate)

Description

BenchChem offers high-quality Doxycycline-d3 (hyclate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Doxycycline-d3 (hyclate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

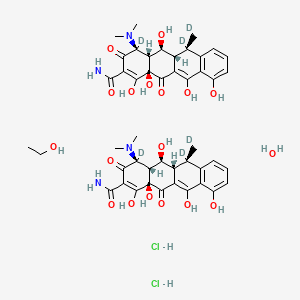

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C46H58Cl2N4O18 |

|---|---|

Molecular Weight |

1031.9 g/mol |

IUPAC Name |

(4S,4aR,5S,5aR,6R,12aR)-4,6-dideuterio-6-(deuteriomethyl)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-3,12-dioxo-5,5a-dihydro-4aH-tetracene-2-carboxamide;ethanol;hydrate;dihydrochloride |

InChI |

InChI=1S/2C22H24N2O8.C2H6O.2ClH.H2O/c2*1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;1-2-3;;;/h2*4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);3H,2H2,1H3;2*1H;1H2/t2*7-,10+,14+,15-,17-,22-;;;;/m00..../s1/i2*1D,7D,15D;;;; |

InChI Key |

UHHHTIKWXBRCLT-SFNMZOGZSA-N |

Isomeric SMILES |

[2H]C[C@@]1([C@H]2[C@@H]([C@H]3[C@](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)([2H])N(C)C)O)[2H].[2H]C[C@@]1([C@H]2[C@@H]([C@H]3[C@](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)([2H])N(C)C)O)[2H].CCO.O.Cl.Cl |

Canonical SMILES |

CCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.Cl.Cl |

Origin of Product |

United States |

Competitive Vs. Non Competitive Methods:

Non-competitive (or direct) methods involve running two separate, parallel reactions: one with the light (hydrogen-containing) substrate and one with the heavy (deuterium-containing) substrate. wikipedia.org The rate constants (kH and kD) are measured independently, and the KIE is calculated as the ratio kH/kD. wikipedia.org A significant challenge with this method is ensuring identical reaction conditions for both experiments to obtain an accurate KIE value. wikipedia.org

Competitive methods involve a single reaction containing a mixture of the light and heavy substrates. The KIE is determined by analyzing the isotopic ratio of the products or the remaining reactants at a specific point in the reaction. numberanalytics.com This method often provides more precise KIE values as it eliminates the need to replicate exact reaction conditions.

Analytical Techniques:

Potential Application of Doxycycline-d3 (hyclate) in Probing Reaction Mechanisms of Doxycycline (B596269)

Doxycycline-d3 (hyclate) is a deuterated form of doxycycline, a broad-spectrum tetracycline (B611298) antibiotic. caymanchem.commedchemexpress.com The substitution of hydrogen with deuterium in specific positions of the doxycycline molecule makes it an invaluable tool for investigating the reaction mechanisms of doxycycline, including its metabolic pathways and degradation kinetics. medchemexpress.com

Metabolic Pathways: The metabolism of drugs often involves the breaking of carbon-hydrogen bonds by enzymes. By using Doxycycline-d3 (hyclate), researchers can determine if a particular C-H bond is broken during a rate-limiting step of its metabolism. If a significant KIE is observed when comparing the metabolic rate of doxycycline to that of Doxycycline-d3 (hyclate), it would strongly suggest that the deuterated position is a site of metabolic activity. This information is crucial for understanding how the drug is processed in the body. Doxycycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. nih.gov

Degradation Kinetics: Doxycycline can degrade through various pathways, including hydrolysis and photolysis. nih.gov Studies have shown that the degradation of doxycycline can be influenced by environmental factors. scielo.br For example, one study investigated the degradation of doxycycline by bacteria and identified two degradation products. scielo.br Another study elucidated the destruction mechanisms of four tetracyclines, including doxycycline, by reaction with hydroxyl radicals and solvated electrons, determining the absolute rate constants. nih.gov The degradation of doxycycline in the environment is noted to be slower than other tetracycline antibiotics. researchgate.net

By employing Doxycycline-d3 (hyclate) in degradation studies, it is possible to pinpoint which C-H bonds are critical to the degradation process. For instance, if the rate of photodegradation is slower for Doxycycline-d3 (hyclate) compared to doxycycline, it would indicate that cleavage of the deuterated C-H bond is involved in the rate-limiting step of the photolytic pathway.

| Degradation Pathway | Investigating with Doxycycline-d3 (hyclate) | Potential Outcome |

| Metabolism | Compare metabolic rates of doxycycline and Doxycycline-d3 (hyclate). | A significant KIE would indicate the deuterated site is involved in a rate-limiting metabolic step. |

| Hydrolysis | Analyze the rate of hydrolysis of Doxycycline-d3 (hyclate) versus doxycycline. | A KIE would suggest the involvement of the deuterated C-H bond in the hydrolysis mechanism. |

| Photolysis | Measure the photolytic degradation rates of both isotopic forms. | A slower degradation rate for the deuterated compound would point to C-H bond cleavage in the rate-limiting step of photolysis. |

Correlation of KIEs with Transition State Structures and Reaction Rate-Limiting Steps

The magnitude of the KIE provides valuable information about the structure of the transition state and helps identify the rate-limiting step of a reaction. fiveable.menumberanalytics.com

A large primary KIE (typically kH/kD > 2) is a strong indicator that the C-H bond is being broken in the rate-determining step of the reaction. princeton.edulibretexts.org The magnitude of the KIE can further refine our understanding of the transition state. For example, in a hydrogen transfer reaction, a symmetrical transition state, where the hydrogen is equally shared between the donor and acceptor atoms, is expected to exhibit a maximal KIE. As the transition state becomes more "reactant-like" or "product-like" (i.e., less symmetrical), the KIE value tends to decrease.

Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that the C-H bond is not broken in the rate-limiting step. princeton.edu This could mean that bond breaking occurs in a fast step before or after the rate-determining step, or that the bond is not cleaved at all during the reaction.

Secondary KIEs, although smaller in magnitude, can also provide insight into changes in hybridization or steric environment at the transition state. libretexts.org

Physicochemical and Isotopic Characterization of Doxycycline D3 Hyclate As a Reference Standard

Spectroscopic Confirmation of Deuterium (B1214612) Labeling (e.g., Mass Spectrometry, Nuclear Magnetic Resonance)

Mass Spectrometry (MS): This technique confirms the presence of the deuterium labels by measuring the mass-to-charge ratio (m/z) of the molecule. The molecular weight of Doxycycline-d3 is expected to be 3 daltons higher than its unlabeled counterpart due to the replacement of three protons (¹H) with three deuterons (²H or D). axios-research.com For example, in LC-MS/MS analysis, the parent ion of unlabeled doxycycline (B596269) is observed at m/z 445.2, while its major product ion is found at m/z 428.1. researchgate.netjournalppw.com For Doxycycline-d3, the expected mass transition would shift accordingly, confirming the incorporation of the three deuterium atoms. journalppw.com This mass shift is a definitive indicator of successful isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the structure of the molecule and the specific location of the deuterium labels. In a ¹H NMR spectrum of Doxycycline-d3, the signals corresponding to the protons that have been replaced by deuterium atoms will be absent or significantly reduced in intensity. This absence confirms the position of the isotopic labels. While detailed public NMR assignment data for Doxycycline-d3 is not broadly available, the principles of NMR allow for precise structural confirmation by comparing the spectrum of the labeled compound to that of its certified, unlabeled analogue. ugent.be

The table below summarizes the expected spectroscopic data for Doxycycline-d3.

| Technique | Parameter | Observation for Doxycycline-d3 (hyclate) | Reference |

| Mass Spectrometry (MS) | Molecular Weight | 447.46 g/mol for the free base. | axios-research.com |

| Mass Transition (m/z) | Parent ion peak shifted by +3 Da compared to unlabeled doxycycline. For example, a transition of m/z 445.2 → 428.1 for doxycycline would correspond to a transition of m/z 448.2 → 431.1 for doxycycline-d3. | researchgate.netjournalppw.com | |

| ¹H NMR Spectroscopy | Signal Disappearance | Absence or significant reduction of proton signals at the sites of deuterium incorporation. | ugent.be |

Quantitative Determination of Isotopic Purity and Enrichment

For Doxycycline-d3 (hyclate) to function as a reliable internal standard, its isotopic purity and enrichment must be accurately quantified.

Isotopic Enrichment refers to the percentage of the labeled molecules that contain the desired number of deuterium atoms. High isotopic enrichment is crucial to ensure that the mass spectrometric signal of the internal standard is distinct and does not suffer from interference from partially labeled or unlabeled species.

Isotopic Purity is the percentage of the compound that is in the desired deuterated form (d3) relative to other isotopic forms (d0, d1, d2). caymanchem.com

These parameters are typically determined using high-resolution mass spectrometry. By analyzing the relative intensities of the mass peaks corresponding to the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) forms of doxycycline, a precise measurement of isotopic purity can be achieved. Reference materials for Doxycycline-d3 often specify a purity of ≥99% for the deuterated forms (d1-d3) and a high atom percent for deuterium. caymanchem.com For instance, a synthesized batch of a related labeled standard, Doxycycline-[(13)CD3], reported an isotopic purity of 99%. nih.gov

The table below outlines typical specifications for isotopic purity and enrichment for Doxycycline-d3 reference standards.

| Parameter | Typical Specification | Significance | Reference |

| Isotopic Purity (d3) | Often >98% | Ensures the majority of the standard consists of the fully labeled molecule, providing a distinct and reliable signal for quantification. | biorxiv.org |

| Deuterated Forms (d1-d3) | ≥99% | Minimizes interference from unlabeled or partially labeled molecules, enhancing analytical accuracy. | caymanchem.com |

Qualification and Certification of Doxycycline-d3 (Hyclate) as a Certified Reference Material (CRM)

The qualification of Doxycycline-d3 (hyclate) as a Certified Reference Material (CRM) is a rigorous process that establishes its metrological traceability, homogeneity, and stability. This certification provides a high level of confidence in its identity, purity, and concentration, which is essential for its use in regulated environments.

The process is governed by international standards such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.com Key steps in the certification process include:

Comprehensive Characterization: The material undergoes extensive testing using a battery of analytical techniques to confirm its chemical identity and structure.

Purity Assessment: Chemical purity is determined using quantitative methods like mass balance, which often involves chromatography, loss on drying, and residue on ignition tests.

Homogeneity and Stability Studies: The manufacturer must demonstrate that the material is uniform throughout the batch and that it remains stable under specified storage and shipping conditions. lgcstandards.com Stability is typically guaranteed for a defined period, such as ≥ 4 years when stored at -20°C. caymanchem.com

Assignment of a Certified Value: A certified value for purity or concentration is assigned, along with a statement of uncertainty.

CRMs are distinguished from other reference materials by this comprehensive characterization and the provision of a certificate of analysis that details these properties. sigmaaldrich.comcrmlabstandard.com

Establishment of Traceability to Pharmacopeial Standards for Analytical Applications

For Doxycycline-d3 (hyclate) to be used in quality control (QC) applications or for methods intended for regulatory submission, its traceability to primary pharmacopeial standards is paramount. axios-research.comsynzeal.com Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide highly characterized primary reference standards for unlabeled Doxycycline Hyclate. sigmaaldrich.comsigmaaldrich.com

Traceability is established by using these primary standards to calibrate the analytical methods that characterize the deuterated CRM. For example, the purity of a Doxycycline-d3 (hyclate) batch might be determined by a quantitative NMR (qNMR) or chromatographic assay that is calibrated against the official USP or EP Doxycycline Hyclate reference standard. sigmaaldrich.com This creates an unbroken chain of comparisons, linking the certified value of the CRM back to the primary standard.

Suppliers of pharmaceutical secondary standards explicitly state this multi-traceability to USP, EP, and/or British Pharmacopoeia (BP) standards on the certificate of analysis, ensuring their suitability for applications such as pharmaceutical release testing, method development, and validation. sigmaaldrich.comsigmaaldrich.com

Advanced Analytical Method Development and Validation Utilizing Doxycycline D3 Hyclate As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

The use of an isotopically labeled internal standard like Doxycycline-d3 is crucial in LC-MS/MS methods to enhance precision and accuracy, effectively reducing the impact of matrix effects and improving reproducibility. journalppw.com This approach has enabled the development of rapid, selective, and sensitive assays for determining doxycycline (B596269) concentrations in complex biological samples. journalppw.com

Optimization of Chromatographic Separation Parameters (e.g., columns, mobile phases, flow rates)

Effective chromatographic separation is fundamental for accurate quantification. A variety of columns and mobile phases have been optimized for the analysis of doxycycline using Doxycycline-d3 as an internal standard. For instance, a Discovery® C18 HPLC Column (2 cm × 2.1 mm, 5 μm) has been successfully used with a mobile phase of Methanol (B129727):Acetonitrile (B52724) (20:80, v/v) adjusted to a pH of 6.5. journalppw.com This setup, with a flow rate of 0.7 ml/min, achieved a total analysis time of 3.0 minutes. journalppw.com In another application, a UnisonCK C18 column (100 × 1 mm) was employed with a gradient elution of 10% to 90% 0.1% trifluoroacetic acid in acetonitrile over 4 minutes at a flow rate of 0.2 mL/min. nih.gov The optimization process often involves testing various combinations of organic phases like methanol and acetonitrile with different buffers (e.g., formic acid, ammonium (B1175870) acetate, ammonium formate) to achieve the best peak shape and response. journalppw.com

Table 1: Examples of Optimized Chromatographic Conditions

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Discovery® C18 (2 cm × 2.1 mm, 5 μm) journalppw.com | UnisonCK C18 (100 × 1 mm) nih.gov | Hypersil Golden (150 mm × 2.1 mm, 3 μm) pubcompare.ai |

| Mobile Phase | Methanol:Acetonitrile (20:80, v/v), pH 6.5 journalppw.com | Gradient: 10-90% 0.1% trifluoroacetic acid in acetonitrile nih.gov | A: 75% methanol, 25% acetonitrile, 0.1% formic acid; B: 0.1% formic acid in water pubcompare.ai |

| Flow Rate | 0.7 mL/min journalppw.com | 0.2 mL/min nih.gov | 0.2 mL/min pubcompare.ai |

| Run Time | 3.0 min journalppw.com | 4.0 min nih.gov | Not specified |

| Column Temp. | 40°C journalppw.com | Not specified | 30°C pubcompare.ai |

| Injection Vol. | 10 µL journalppw.com | 10 µL nih.gov | 10 µL pubcompare.ai |

Mass Spectrometric Detection Parameters and Ion Transition Optimization (e.g., electrospray ionization, collision energies)

Mass spectrometric parameters are fine-tuned to ensure sensitive and specific detection of both doxycycline and its deuterated internal standard, Doxycycline-d3. Electrospray ionization (ESI) in positive ion mode is commonly used. journalppw.comnih.gov The optimization involves adjusting source temperature, ion spray voltage, and various gas pressures (heater, nebulizer, curtain, and collision-activated dissociation gas). journalppw.com

The multiple reaction monitoring (MRM) mode is employed for quantification, tracking specific precursor to product ion transitions. For doxycycline, a common transition is m/z 445.20 → 428.10. journalppw.com For Doxycycline-d3, the transition is often m/z 448.0 → 431.0 or in some cases, a dimer ion is observed at m/z 895.11 which fragments to 428.23. journalppw.comnih.gov The collision energy is a critical parameter that is optimized for each transition to achieve the most abundant and stable fragment ion. For example, a collision energy of 18 eV has been used for doxycycline and 17 eV for Doxycycline-d3. pubcompare.ai

Table 2: Optimized Mass Spectrometric Parameters and Ion Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode | Reference |

|---|---|---|---|---|---|

| Doxycycline | 445.20 | 428.10 | Not Specified | ESI+ | journalppw.com |

| Doxycycline-d3 | 895.11 | 428.23 | Not Specified | ESI+ | journalppw.com |

| Doxycycline | 445.0 | 428.0 / 321.0 | Not Specified | ESI+ | nih.gov |

| Doxycycline-d3 | 448.0 | 431.0 | Not Specified | ESI+ | nih.gov |

| Doxycycline | 445 | 428 | 18 | ESI+ | pubcompare.ai |

| Doxycycline-d3 | 448 | 431 | 17 | ESI+ | pubcompare.ai |

Bioanalytical Method Validation for Complex Biological Matrices (e.g., plasma, urine, tissues)

The validation of bioanalytical methods using Doxycycline-d3 as an internal standard is performed according to regulatory guidelines to ensure reliability. These validations typically demonstrate the method's linearity, accuracy, precision, and stability in various biological matrices like human plasma, urine, and tissues. journalppw.comnih.govfda.gov For instance, a validated method for doxycycline in human plasma showed linearity over a range of 6.00-768.00 pg/ml with a correlation coefficient (r²) greater than 0.9983. journalppw.com The accuracy and precision are assessed at multiple quality control (QC) levels, with acceptance criteria typically within ±15%. journalppw.comnih.gov The mean recovery of doxycycline from plasma has been reported to be high, for example, 98.21%, while the recovery for Doxycycline-d3 was 94.31%. journalppw.com Stability is also rigorously tested under various conditions, including freeze-thaw cycles, short-term room temperature storage, and long-term storage, to ensure sample integrity. fda.govnih.gov

Strategies for Matrix Effect Assessment and Mitigation

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS bioanalysis. chromatographyonline.comcdc.gov The use of a stable isotope-labeled internal standard like Doxycycline-d3 is the most effective strategy to mitigate matrix effects. journalppw.comchromatographyonline.com Since Doxycycline-d3 has nearly identical physicochemical properties to doxycycline, it co-elutes and experiences similar ionization suppression or enhancement, thus providing accurate correction during quantification. cdc.gov

Assessment of matrix effects is a key part of method validation. This is often done by comparing the response of an analyte in a post-extraction spiked sample with the response of the analyte in a neat solution. chromatographyonline.com In studies using Doxycycline-d3, no significant matrix effect was found in different sources of rat plasma, with the coefficient of variation (%CV) being as low as 1.98%. journalppw.com Other strategies to reduce matrix effects include optimizing sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances, and modifying chromatographic conditions to separate the analyte from matrix components. chromatographyonline.comchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Trace Analysis

Doxycycline-d3 is intended for use as an internal standard for the quantification of doxycycline by GC- or LC-MS. caymanchem.com While LC-MS/MS is more commonly employed for doxycycline analysis due to its polarity and thermal lability, GC-MS can be utilized for trace analysis, often requiring derivatization to improve volatility and thermal stability. The use of Doxycycline-d3 in such methods would be crucial to correct for variability in the derivatization process and potential analyte loss during sample workup.

High-Performance Liquid Chromatography (HPLC) with Complementary Detection (e.g., UV, Fluorescence)

While LC-MS/MS is the gold standard for sensitivity and specificity, HPLC with ultraviolet (UV) or fluorescence detection is also used for doxycycline quantification, particularly in pharmaceutical dosage forms and sometimes in biological samples. jpccr.euresearchgate.net In these methods, an internal standard is still beneficial for improving accuracy and precision. Although Doxycycline-d3 is primarily designed for mass spectrometric detection, its chromatographic behavior is identical to unlabeled doxycycline, making it a suitable internal standard if a non-interfering detection wavelength is chosen or if the internal standard concentration is known and accounted for.

For HPLC-UV methods, detection is often performed at wavelengths such as 325 nm, 350 nm, or 360 nm. jpccr.euresearchgate.netnih.gov Fluorescence detection offers enhanced sensitivity and selectivity, with excitation and emission wavelengths for doxycycline typically around 380 nm and 520 nm, respectively. researchgate.net The development of these methods involves optimizing the mobile phase composition, such as acetonitrile-buffer mixtures, and flow rate to achieve good separation and peak shape. jpccr.euresearchgate.net

Development and Validation of HPLC Methods for Doxycycline Analytes

The use of a deuterated internal standard, such as Doxycycline-d3 (hyclate), is a critical component in the development and validation of robust High-Performance Liquid Chromatography (HPLC) methods for the quantification of doxycycline. This is particularly true for complex biological matrices where matrix effects can significantly impact accuracy and precision. The stable isotope-labeled internal standard closely mimics the chromatographic behavior and ionization efficiency of the analyte, doxycycline, thereby compensating for variations during sample preparation and analysis. journalppw.comcaymanchem.com

A variety of HPLC-based methods have been developed and validated for the determination of doxycycline in diverse samples, including human plasma, seminal fluid, and pharmaceutical formulations. journalppw.comnih.gov These methods often employ reversed-phase chromatography with C8 or C18 columns. nih.govjpccr.eu

One validated HPLC-ESI-MS/MS method for the estimation of doxycycline in human plasma utilizes Doxycycline-d3 as an internal standard. journalppw.com Chromatographic separation was achieved on a Discovery® C18 column with a mobile phase of Methanol: Acetonitrile (20:80%, v/v) at a pH of 6.5. journalppw.com This method demonstrated a short analysis time of 3.0 minutes. journalppw.com The mass transitions monitored were m/z 445.20 → 428.10 for doxycycline and m/z 895.11 → 428.23 for Doxycycline-d3. journalppw.com The method was validated over a concentration range of 6.00-768.00 pg/mL with a correlation coefficient (r²) greater than 0.9983. journalppw.com

The validation of these methods typically includes assessments of specificity, linearity, precision, accuracy, and robustness. For instance, a method for doxycycline in human seminal fluid using HPLC with UV detection demonstrated good intra- and inter-day precision with a relative standard deviation (RSD) of less than 7.0% and an accuracy (recovery) of over 80%. nih.gov The limit of detection and quantification were 0.087 µg/mL and 0.264 µg/mL, respectively. nih.gov

Sample preparation is a key step in the analytical workflow. Techniques such as protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) are commonly employed. journalppw.com Protein precipitation with acetonitrile is a straightforward and effective method for extracting doxycycline and its deuterated internal standard from plasma. journalppw.comresearchgate.net

The following table summarizes the key parameters of a validated HPLC-MS/MS method for doxycycline analysis using Doxycycline-d3 as an internal standard:

| Parameter | Value |

| Analyte | Doxycycline |

| Internal Standard | Doxycycline-d3 |

| Matrix | Human Plasma |

| Column | Discovery® C18 (2 cm × 2.1 mm, 5 µm) |

| Mobile Phase | Methanol: Acetonitrile (20:80, v/v), pH 6.5 |

| Flow Rate | 0.7 mL/min |

| Total Analysis Time | 3.0 min |

| Detection | ESI-MS/MS |

| Mass Transition (Doxycycline) | m/z 445.20 → 428.10 |

| Mass Transition (Doxycycline-d3) | m/z 895.11 → 428.23 |

| Linearity Range | 6.00-768.00 pg/mL |

| Correlation Coefficient (r²) | > 0.9983 |

| Sample Preparation | Protein Precipitation |

Comparative Analysis of Analytical Platforms for Doxycycline Quantification

The quantification of doxycycline can be achieved through various analytical platforms, each with its own set of advantages and limitations. The choice of platform often depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix, and throughput. The primary platforms used for doxycycline quantification include High-Performance Liquid Chromatography (HPLC) with different detectors and Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS). The use of Doxycycline-d3 as an internal standard is beneficial across these platforms to ensure accuracy and precision. journalppw.comcaymanchem.comresearchgate.net

HPLC-UV vs. HPLC-MS/MS:

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used and cost-effective method for the analysis of doxycycline in pharmaceutical formulations. bioinfopublication.orgscispace.com It offers good precision and accuracy for relatively clean samples. impactfactor.org However, when analyzing complex biological matrices like plasma or tissues, HPLC-UV may lack the necessary selectivity and sensitivity due to potential interferences from endogenous components. ekb.eg

In contrast, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides significantly higher selectivity and sensitivity. journalppw.comresearchgate.net The use of selected reaction monitoring (SRM) allows for the specific detection of doxycycline and its internal standard, Doxycycline-d3, even in the presence of complex matrix components. researchgate.net This makes HPLC-MS/MS the preferred method for bioanalytical studies requiring low detection limits. journalppw.comuna.ac.cr

HPLC-MS/MS vs. UPLC-MS/MS:

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, faster analysis times, and improved sensitivity. rsc.org

When coupled with MS/MS, UPLC-MS/MS offers several advantages for doxycycline analysis compared to HPLC-MS/MS. The narrower peaks and better separation achieved with UPLC can reduce matrix effects, which are a major challenge in LC-MS/MS analysis. researchgate.net This can lead to more accurate and precise quantification, especially at low concentrations. nih.gov The faster run times of UPLC-MS/MS also increase sample throughput, which is beneficial for high-volume laboratories. rsc.org For instance, a UPLC method was able to achieve baseline separation of doxycycline and its impurities in just 6 minutes. rsc.org

The following table provides a comparative overview of different analytical platforms for doxycycline quantification:

| Feature | HPLC-UV | HPLC-MS/MS | UPLC-MS/MS |

| Selectivity | Moderate | High | Very High |

| Sensitivity | Moderate | High | Very High |

| Analysis Time | Longer | Moderate | Shorter |

| Matrix Effect | Low (for clean samples) | Can be significant | Reduced |

| Cost | Lower | Higher | Highest |

| Primary Application | Pharmaceutical QC | Bioanalysis, TDM | High-throughput bioanalysis |

Research Applications of Doxycycline D3 Hyclate in Preclinical and Mechanistic Studies

Integration in Preclinical Pharmacokinetic and Pharmacodynamic Research

The foundation of understanding a drug's efficacy and behavior lies in characterizing its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Doxycycline-d3 (hyclate) is integral to these studies, serving as the gold standard internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. asm.org This allows for the accurate determination of doxycycline (B596269) concentrations in complex biological matrices such as plasma, serum, and tissue homogenates. asm.orgresearchgate.net The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, ensuring the high-quality data necessary for robust PK/PD modeling. medchemexpress.com

A preclinical study investigating the tissue distribution of doxycycline in rabbit models of tuberculosis utilized Doxycycline-d3 as an internal standard to quantify drug levels in plasma and various tissues, including lungs, spleen, liver, and brain. asm.org The method involved using multiple-reaction monitoring (MRM) with specific precursor-to-fragment ion transitions for both doxycycline (445.2/428.2) and Doxycycline-d3 (449.0/432.0), highlighting the specificity conferred by the isotope label. asm.org

Table 1: Mass Spectrometry Parameters for Doxycycline Quantification

| Analyte | Precursor Ion (m/z) | Fragment Ion (m/z) | Use | Reference |

| Doxycycline | 445.20 | 428.20 | Analyte | asm.org |

| Doxycycline-d3 | 449.00 | 432.00 | Internal Standard | asm.org |

In vitro and ex vivo models are crucial for evaluating drug release characteristics and disposition from various formulations before advancing to live-animal studies. Doxycycline-d3 (hyclate) facilitates the accurate quantification of doxycycline in these systems.

For instance, research on a biodegradable controlled-release delivery system for treating periodontitis involved placing the doxycycline-containing system into periodontal pockets. nih.gov The study characterized the drug's release profile by measuring its concentration in gingival crevicular fluid (GCF), saliva, and serum. Such pharmacokinetic data is essential for optimizing the formulation for sustained local delivery. nih.gov Similarly, the development of novel transdermal delivery systems, such as doxycycline-loaded niosomal gels, relies on in vitro release and ex vivo permeation studies to assess performance. acs.org In a study developing a new HPLC-MS method, Doxycycline-d3 hyclate was used as the internal standard to quantify doxycycline and its metabolites simultaneously in rat plasma and various organ tissues following oral administration. researchgate.net These applications underscore the role of Doxycycline-d3 in generating precise data to model drug disposition from diverse and complex delivery platforms.

Understanding how a drug is metabolized is critical for predicting its efficacy, potential toxicity, and drug-drug interactions. Doxycycline is known to be metabolized in the liver and gastrointestinal tract, though its major metabolic pathways in mammals have not been fully elucidated. probes-drugs.org Inducers of hepatic enzymes, such as certain antiepileptic drugs, are known to decrease the half-life of doxycycline, pointing to the involvement of pathways like the cytochrome P450 system.

Isotope tracers like Doxycycline-d3 are ideal tools for definitively identifying metabolic products. By administering the labeled compound, researchers can use mass spectrometry to track the appearance of metabolites, which will retain a specific isotopic signature, distinguishing them from endogenous molecules. A recent study, while focusing on microbial degradation, provides a clear example of this approach. Researchers identified seven biotransformation products of doxycycline degraded by the bacterium Chryseobacterium sp. WX1. nih.gov The complex pathway began with hydroxylation, a common metabolic step, and was followed by further transformations. Using advanced multi-omics approaches, the study identified the specific gene (tetX) responsible for the initial hydroxylation step. nih.gov This methodology, centered on tracking the transformed parent compound, is directly applicable to studying hepatic metabolism in preclinical animal models using Doxycycline-d3 to map mammalian biotransformation pathways.

Population pharmacokinetic (PopPK) modeling is a powerful statistical method used to understand the typical PK profile of a drug and the sources of variability in a target population. researchgate.netunisa.edu.au These models are essential for optimizing dosing regimens and have been developed for doxycycline in various species, including humans, dogs, rabbits, and chickens. unisa.edu.audntb.gov.uamdpi.comsci-hub.senih.gov

The reliability of any PopPK model is fundamentally dependent on the accuracy of the drug concentration data used to build it. The use of Doxycycline-d3 (hyclate) as an internal standard provides the precise and accurate measurements required for these sophisticated analyses. A PopPK model for doxycycline in humans was developed using pooled data from eight clinical trials to assess bioequivalence between different formulations. unisa.edu.aunih.govnih.gov Another study in chickens used the PopPK approach to evaluate the effect of a Mycoplasma gallisepticum infection on the drug's pharmacokinetics. dntb.gov.uanih.gov In each case, the ability to precisely quantify doxycycline in numerous plasma samples is the critical first step that makes the subsequent modeling and simulations possible. Therefore, Doxycycline-d3 is an enabling tool for these advanced research methodologies.

Table 2: Examples of Population Pharmacokinetic (PopPK) Studies of Doxycycline

| Population | Key Findings/Objective | Modeling Approach | Reference |

| Humans | Assess bioequivalence between different oral formulations. | Two-compartment model with transit absorption compartments. | unisa.edu.aunih.gov |

| Chickens | Evaluate the effect of bacterial infection on PK parameters. | One-compartment model; Monte Carlo simulations for probability of target attainment. | dntb.gov.uanih.gov |

| Rabbits | Investigate PK in mature vs. immature animals. | One-compartment model; tested covariates like age and body weight. | mdpi.com |

| Dogs | Characterize PK after multiple oral doses. | Non-compartmental analysis followed by Monte Carlo simulation for PK/PD target attainment. | sci-hub.se |

Characterization of Biotransformation Pathways (e.g., hepatic metabolism)

Investigations of Subcellular Distribution and Cellular Uptake Mechanisms

Doxycycline is known for its favorable intracellular penetration, a key property for targeting intracellular pathogens. drugbank.com Research into how the drug enters cells and where it localizes within them is crucial for understanding its efficacy. Doxycycline-d3 (hyclate) supports these investigations by enabling accurate quantification of the drug in tissues and specific cell populations.

A study in TB-infected rabbits demonstrated that doxycycline accumulates in both cellular and necrotic lung lesions at concentrations higher than in plasma. asm.org This research, which used Doxycycline-d3 for quantification, also involved in vitro assays showing drug uptake by macrophages, predicting favorable penetration into infected tissues. asm.org Other studies have shown that doxycycline treatment can alter the subcellular distribution of cellular proteins, such as the focal adhesion protein paxillin (B1203293) in vascular smooth muscle cells, without changing the total amount of the protein. nih.gov In cancer research, confocal microscopy has visualized the penetration of doxycycline deep into the core of tumor spheroids, a 3D cell culture model. oup.com These studies, which rely on either direct quantification or visualization, illustrate how the distribution and effects of doxycycline at the cellular and subcellular levels are investigated.

Elucidation of Molecular Mechanisms of Action via Isotope Tracers

Beyond its use as an analytical standard, isotope labeling is a powerful technique for probing molecular interactions and mechanisms of action. prosciento.comscbt.com The stable isotope label provides a way to "tag" and trace molecules through complex biological processes. While Doxycycline-d3 is primarily used for quantification, other isotopic labeling strategies have been employed to uncover the molecular targets of doxycycline in mammalian cells.

One sophisticated approach used Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to identify doxycycline-binding partners in human cells. nih.gov In this method, one population of cells is grown with "heavy" isotope-labeled amino acids (e.g., ¹³C, ¹⁵N-lysine/arginine) while a control population is grown with normal "light" amino acids. nih.gov Using an immobilized doxycycline derivative as an affinity probe, researchers were able to pull down binding partners from cell lysates and identify them by the ratio of heavy-to-light isotopes detected via mass spectrometry. nih.gov This unbiased proteomic screen unambiguously identified the human ribosome as a primary target of doxycycline, confirming that its effects extend to mammalian mitochondrial ribosomes. nih.govresearchgate.net

The primary antibacterial mechanism of doxycycline is the inhibition of protein synthesis. caymanchem.com It achieves this by binding to the 30S ribosomal subunit in prokaryotes, which blocks the attachment of aminoacyl-tRNA to the ribosomal "A" site and halts the elongation of polypeptide chains. sci-hub.sedrugbank.com

Research has confirmed that this mechanism has a parallel in mammalian cells, where doxycycline can inhibit mitochondrial protein synthesis by targeting the mitochondrial ribosome. nih.gov This "off-target" effect is the basis for some of its broader biological activities and is a key consideration when using doxycycline in inducible gene expression systems. The SILAC-based proteomics study mentioned previously provides direct evidence for this interaction by identifying human ribosomal proteins as specific binding partners of a doxycycline probe. nih.gov By confirming this molecular interaction, such isotope-tracer methodologies provide a definitive link between the drug and its observed effect on inhibiting protein synthesis in both bacterial and human cells.

Matrix Metalloproteinase (MMP) Inhibition Pathway Analysis

Doxycycline is a known inhibitor of MMPs, a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. umw.edu.pld-nb.info This inhibitory action is independent of its antibiotic properties and is a key area of research for conditions involving tissue remodeling and inflammation. wikipedia.orgresearchgate.net Doxycycline-d3 (hyclate) serves as an internal standard for the quantification of doxycycline in studies analyzing these pathways. caymanchem.comcaymanchem.com

Research has shown that doxycycline exhibits selective inhibition of different MMPs. For instance, at a concentration of 30 μM, doxycycline inhibits human MMP-8 and MMP-13 by 50% and 60%, respectively, while showing only 5% inhibition of MMP-1. caymanchem.comcaymanchem.com The ability of doxycycline to chelate zinc and calcium ions is believed to be central to its MMP-inhibiting mechanism. umw.edu.pl

Studies have investigated the effects of doxycycline on various MMP-mediated processes:

Osteosarcoma: In preclinical trials, doxycycline has been shown to suppress cell proliferation in osteosarcoma cultures and inhibit MMP-2 activity. d-nb.info

Vascular Disease: Doxycycline has been found to reduce neointima formation in in vitro and in vivo models of vein graft disease, an effect likely mediated through MMP inhibition. pcronline.com It also alters the adhesion and migration of vascular smooth muscle cells. tocris.com

Cerebral Ischemia: The protective effects of doxycycline in cerebral ischemia have been linked to the inhibition of MMP-9 and MMP-2. umw.edu.pltocris.com

Periodontal Disease: Doxycycline is the only MMP inhibitor approved by the US Food and Drug Administration for the treatment of periodontal disease, acting in a concentration-dependent manner. d-nb.info

The use of Doxycycline-d3 (hyclate) in these studies allows for precise measurement of doxycycline levels, helping researchers to correlate specific concentrations with the degree of MMP inhibition and downstream cellular effects.

| MMP Target | Observed Effect of Doxycycline | Research Context | Citation |

|---|---|---|---|

| MMP-1 | Weak inhibition (5% at 30 μM) | Selective inhibition studies | caymanchem.comcaymanchem.com |

| MMP-2 | Inhibition of activity | Osteosarcoma, cerebral ischemia, vein graft disease | umw.edu.pld-nb.infopcronline.com |

| MMP-8 | Strong inhibition (50% at 30 μM) | Selective inhibition studies, vein graft disease | caymanchem.comcaymanchem.compcronline.comstemcell.com |

| MMP-9 | Inhibition of expression and activity | Cerebral ischemia, prostate cancer models | umw.edu.pld-nb.info |

| MMP-13 | Strong inhibition (60% at 30 μM) | Selective inhibition studies, vein graft disease | caymanchem.comcaymanchem.compcronline.comstemcell.com |

Application in Inducible Gene Expression Systems (e.g., Tet-On/Tet-Off Systems) as a Research Probe

Doxycycline is a critical component of tetracycline-inducible (Tet) gene expression systems, which are widely used in biomedical research to control gene activity in eukaryotic cells. nih.govbenthamscience.com These systems, namely Tet-On and Tet-Off, allow researchers to switch gene expression on or off by administering or withdrawing doxycycline. nih.govnih.gov

Tet-On System: Gene expression is activated in the presence of doxycycline. nih.gov

Tet-Off System: Gene expression is silenced in the presence of doxycycline. nih.gov

Doxycycline is favored over the parent compound, tetracycline (B611298), for these systems because a lower concentration is needed for complete activation or inactivation, and it has a longer half-life. researchgate.net The use of Doxycycline-d3 (hyclate) in this context can be valuable for studies where precise control and monitoring of the inducer molecule's concentration and stability are paramount, especially in long-term or highly sensitive gene expression experiments. medchemexpress.com The deuterated label allows for accurate quantification of doxycycline levels in cell culture media or in vivo, ensuring that observed effects on gene expression are directly correlated with the concentration of the inducer. caymanchem.commedchemexpress.com These systems have been applied in diverse research areas, from basic cell biology to the development of gene therapy strategies. caymanchem.comnih.gov

| System | Mechanism | Role of Doxycycline | Citation |

|---|---|---|---|

| Tet-On | Gene expression is activated by the binding of the reverse tetracycline transactivator (rtTA) to the tetracycline operator (tetO) in the presence of doxycycline. | Inducer of gene expression. | nih.govnih.gov |

| Tet-Off | The tetracycline transactivator (tTA) binds to the tetO and activates gene expression. This binding is blocked by doxycycline. | Silencer of gene expression. | nih.govnih.gov |

Role in Studying Biodistribution using Stable Isotope Labeling

The stable isotope label in Doxycycline-d3 (hyclate) makes it an ideal tracer for pharmacokinetic and biodistribution studies. By using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can precisely quantify the concentration of the administered deuterated doxycycline in various tissues and fluids, distinguishing it from any endogenous or non-labeled forms. caymanchem.comcaymanchem.com

This application is crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME). The ability to track the deuterated molecule provides high-quality data on tissue penetration and accumulation. For example, studies have investigated the biodistribution of radiolabeled doxycycline complexes in tumor-bearing mice to assess their potential as therapeutic agents. nih.gov In a study using ¹⁷⁷Lu-doxycycline in mice with CT26 colon carcinoma, a significant accumulation in the tumor was observed (2.88 ± 0.85% of the injected dose per gram) three hours after injection, with excretion occurring through both the hepatobiliary and urinary systems. nih.gov While this study used a radioactive isotope for imaging, the principle of using a labeled compound to track distribution is the same. The use of a stable isotope like deuterium (B1214612) in Doxycycline-d3 (hyclate) offers the advantage of not requiring radioactive handling, making it a safer and more accessible tool for quantitative biodistribution analysis in preclinical research. nih.gov

Exploration of Kinetic Isotope Effects Kies and Deuterium Specific Mechanistic Insights

Theoretical Framework of Kinetic Isotope Effects in Chemical Reactions

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orgnumberanalytics.com This phenomenon is rooted in the principles of quantum mechanics and transition state theory. wikipedia.orgnumberanalytics.com

At the core of the KIE is the concept of zero-point energy (ZPE), the minimum possible energy that a quantum mechanical system may have. Heavier isotopes form stronger bonds and have lower zero-point vibrational energies than their lighter counterparts. fiveable.menumberanalytics.com Consequently, more energy is required to break a bond involving a heavier isotope, leading to a slower reaction rate. libretexts.orgresearchgate.net The magnitude of the KIE is most pronounced when the relative mass change is greatest, such as the substitution of hydrogen with deuterium (B1214612). wikipedia.org

Transition state theory provides a framework for understanding how these isotopic differences affect reaction rates. numberanalytics.com It posits that for a reaction to occur, reactants must pass through a high-energy transition state. The difference in ZPE between the isotopically labeled reactants and the transition state is a key determinant of the KIE. numberanalytics.comprinceton.edu

KIEs are generally categorized as primary or secondary. Primary KIEs are observed when the isotopically substituted atom is directly involved in bond breaking or formation in the rate-determining step of the reaction. numberanalytics.comlibretexts.orgSecondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage but still influences the reaction rate. numberanalytics.comlibretexts.orglibretexts.org

Experimental Methodologies for Determining Deuterium KIEs

Several experimental methods are employed to determine deuterium kinetic isotope effects, each with its own advantages and limitations. The choice of method often depends on the specific reaction being studied. scispace.com

Advanced Formulation and Drug Delivery Research Involving Doxycycline and Implications for Labeled Analogs

Nanocarrier Systems for Enhanced Delivery (e.g., Niosomes)

Niosomes, which are non-ionic surfactant-based vesicles, have emerged as promising nanocarriers for doxycycline (B596269). mdpi.comnih.gov These structures are biocompatible, biodegradable, and can encapsulate both hydrophilic and hydrophobic drugs, making them versatile for various applications. mdpi.comnih.gov

Several studies have focused on preparing and characterizing niosomes for the delivery of doxycycline hyclate. nih.gov For instance, niosomes have been developed for potential ocular and topical applications. nih.govnih.gov The preparation methods often involve the use of surfactants like Span 60 and cholesterol, with techniques such as thin-film hydration and reverse-phase evaporation being employed. nih.govbiorxiv.org

The resulting niosomal formulations are evaluated for key characteristics such as particle size, drug entrapment efficiency, and zeta potential. nih.gov Research has shown that it is possible to produce doxycycline-loaded niosomes with particle sizes suitable for targeting specific sites like hair follicles. nih.govbiorxiv.org Furthermore, these nanocarriers have demonstrated the ability to improve drug deposition in the skin while reducing systemic permeation, which is a desirable feature for topical therapies. nih.gov The encapsulation of doxycycline in niosomes has also been shown to enhance its antibacterial activity compared to the free drug. nih.govnih.gov

Interactive Table: Characteristics of Doxycycline-Loaded Niosomes

| Formulation | Particle Size (nm) | Entrapment Efficiency (%) | Zeta Potential (mV) | Drug Release (after 32 hours) (%) | Reference |

|---|

In Vitro Release Kinetics from Novel Formulations

A critical aspect of developing novel drug delivery systems is understanding the in vitro release kinetics of the encapsulated drug. For doxycycline-loaded niosomes, studies have consistently shown a sustained and controlled release profile compared to the free drug. nih.govresearchgate.net This prolonged release is a key advantage, as it can potentially reduce the frequency of administration and improve patient compliance.

The release of doxycycline from niosomal formulations can be influenced by the composition of the niosomes, such as the type of surfactant and the cholesterol content. nih.gov For example, formulations with higher cholesterol concentrations have been observed to be more stable, which can in turn affect the release rate of the encapsulated drug. biorxiv.org

In some studies, doxycycline-loaded niosomes have been incorporated into gel-based systems to further control the release and enhance application for specific routes, such as transdermal or ophthalmic delivery. nih.govresearchgate.net These niosomal gels have demonstrated the ability to significantly increase the permeation of doxycycline through the skin compared to conventional gel formulations. nih.govacs.org The flux of doxycycline from an optimized niosomal gel was found to be 322.86 μg/cm²/h over 5 hours. nih.govacs.org The release kinetics of doxycycline from these advanced formulations are often evaluated using models such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas to understand the mechanism of drug release. nih.gov

Interactive Table: In Vitro Release of Doxycycline from Niosomal Formulations

| Formulation Type | Release Duration | Percentage of Drug Released | Key Finding | Reference |

|---|---|---|---|---|

| Niosomes | 32 hours | 54.93 ± 1.99% | Sustained release profile. | nih.gov |

| Niosomal Gel | 5 hours | 71.2% | Enhanced permeation and flux. | nih.govacs.org |

| Niosomes | >10 hours | Not specified | Extended drug release. | nih.gov |

Stability Studies of Doxycycline within Advanced Drug Delivery Systems

The stability of doxycycline within advanced drug delivery systems is a crucial factor for their successful development and application. Doxycycline is known to be susceptible to degradation from factors such as heat and light. nih.govacs.org Encapsulation within nanocarriers like niosomes can offer protection and enhance the stability of the drug. nih.gov

Stability studies of doxycycline-loaded niosomes have been conducted to assess their physical and chemical stability over time. nih.govbiorxiv.org These studies typically involve storing the formulations at different temperatures and monitoring parameters such as particle size, encapsulation efficiency, and any changes in color or appearance. nih.govbiorxiv.org Research has shown that doxycycline-loaded niosomes can remain physically stable for extended periods, such as 60 days or even 2 months, when stored at 4°C, with minimal changes in particle size and encapsulation efficiency. nih.govbiorxiv.org The presence of cholesterol in the niosomal formulation has been shown to contribute to their stability. biorxiv.org

Forced degradation studies are essential to understand the chemical stability of a drug and to identify its degradation products. oup.comjddtonline.info Doxycycline has been subjected to various stress conditions, including acidic, alkaline, neutral, oxidative, thermal, and photolytic conditions, as per the guidelines of the International Council for Harmonisation (ICH). jddtonline.inforesearchgate.netnih.gov

These studies have revealed that doxycycline is sensitive to thermal conditions and shows significant degradation under alkaline, neutral, and oxidative stress. jddtonline.inforesearchgate.net It is, however, relatively stable under acidic hydrolytic conditions. jddtonline.inforesearchgate.net Basic hydrolysis, in particular, has been identified as a major degradation pathway, leading to the formation of several degradation products. tbzmed.ac.ir The primary degradation products identified at high temperatures are metacycline and 6-epidoxycycline. oup.com

Interactive Table: Forced Degradation of Doxycycline Hyclate

| Stress Condition | Observation | Reference |

|---|---|---|

| Acid Hydrolysis | Stable | jddtonline.inforesearchgate.net |

| Alkali Hydrolysis | Significant degradation | jddtonline.inforesearchgate.net |

| Neutral Hydrolysis | Significant degradation | jddtonline.inforesearchgate.net |

| Oxidation | Significant degradation | jddtonline.inforesearchgate.net |

| Thermal | Sensitive, degradation occurs | jddtonline.inforesearchgate.net |

Future Perspectives and Interdisciplinary Research Directions

Integration with Systems Biology and Omics Data for Comprehensive Understanding

The use of Doxycycline-d3 (hyclate) is poised to significantly enhance systems biology and omics-based research. In proteomics, the study of proteins, and metabolomics, the study of metabolites, this labeled compound can serve as an internal standard for highly accurate and precise quantification of doxycycline (B596269) and its metabolites in complex biological samples. clearsynth.comresolvemass.ca This is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

In proteomics, doxycycline has been shown to influence the expression of various proteins, including those involved in inflammation and tissue degradation like matrix metalloproteinases (MMPs). caymanchem.comnih.gov Studies have demonstrated that doxycycline can indirectly inhibit the activation of certain proteases, impacting cellular processes. nih.gov By using Doxycycline-d3 (hyclate) as a standard, researchers can more accurately quantify changes in the proteome in response to the drug.

Furthermore, in metabolomics studies, doxycycline has been observed to alter metabolic pathways, including those related to oxidative stress. nih.gov The use of Doxycycline-d3 (hyclate) can aid in precisely tracking these metabolic shifts, providing a clearer picture of the drug's systemic effects. This integration with omics data will lead to a more comprehensive understanding of doxycycline's mechanisms of action and its impact on biological systems.

Development of Multi-Labeled Doxycycline Analogs for Complex Research Questions

The development of doxycycline analogs with multiple isotopic labels represents a promising frontier. Beyond deuterium (B1214612), labeling with isotopes like carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N) can create a suite of tools for more intricate research questions. axios-research.com For instance, multi-labeled analogs could be used in metabolic flux analysis to trace the metabolic fate of different parts of the doxycycline molecule simultaneously.

Recent research has focused on synthesizing new doxycycline analogs to enhance specific properties, such as anti-inflammatory or anti-aggregation effects, while reducing antibiotic activity. nih.govfrontiersin.org These efforts have led to the creation of derivatives with modifications at various positions on the doxycycline molecule. nih.govfrontiersin.org Incorporating multiple isotopic labels into these novel analogs would provide powerful probes to investigate their mechanisms of action and pharmacokinetics with even greater detail.

Table 1: Examples of Labeled Doxycycline Analogs and Their Potential Research Applications

| Labeled Analog | Isotopic Label(s) | Potential Research Application |

| Doxycycline-d3 | Deuterium (³H) | Standard for pharmacokinetic and metabolic studies. caymanchem.comsmolecule.com |

| Doxycycline-¹³C,d₃ | Carbon-13, Deuterium | Advanced metabolic tracing and mechanism of action studies. medchemexpress.eu |

| Multi-labeled Analogs | ¹³C, ¹⁵N, ³H | Complex metabolic flux analysis and detailed mechanistic studies. |

This table is for illustrative purposes and includes potential future applications.

Computational Modeling and Molecular Dynamics Simulations for Mechanistic Prediction

Computational approaches, such as molecular dynamics (MD) simulations, are increasingly being used to predict the behavior of drug molecules at an atomic level. nih.govpolimi.it These simulations can model the interaction of doxycycline with its biological targets, such as the bacterial ribosome or MMPs. nih.govnih.govscispace.com

MD simulations have been employed to study the binding of doxycycline to various proteins, providing insights into the molecular basis of its activity. nih.govmdpi.com For example, simulations have helped to understand how doxycycline interacts with amyloid-beta fibrils, which are implicated in Alzheimer's disease. nih.govmdpi.com

The use of Doxycycline-d3 (hyclate) in conjunction with computational modeling offers a unique advantage. The slight difference in mass between hydrogen and deuterium can, in some cases, influence the vibrational modes and interaction energies of the molecule, a phenomenon known as the kinetic isotope effect. bioscientia.de While often subtle, these effects can be modeled computationally to refine our understanding of the drug-target interactions and predict the behavior of both the labeled and unlabeled compounds.

Table 2: Research Findings from Molecular Dynamics Simulations of Doxycycline

| Study Focus | Key Findings | Reference |

| Interaction with Aβ42 fibrils | Doxycycline binds to hydrophobic amino acids, destabilizing the fibril structure. | nih.govmdpi.com |

| Binding to imprinted hydrogels | MD simulations revealed the interplay between the functional monomer and cross-linker in interacting with doxycycline. | nih.gov |

| Inhibition of PARP1 | Simulations suggested that doxycycline is not a potent inhibitor of PARP1, with its effectiveness likely due to its multi-target nature. | polimi.it |

Role in Advancing Reference Standard Development for Complex Drug Products

Doxycycline-d3 (hyclate) plays a crucial role as a reference standard in the pharmaceutical industry. caymanchem.comaxios-research.comlgcstandards.com Reference standards are highly purified compounds that serve as a benchmark for quality control, ensuring the identity, purity, and potency of drug products. simsonpharma.comregulatoryrapporteur.orgusp.org The use of stable isotope-labeled internal standards, like Doxycycline-d3 (hyclate), is particularly important for quantitative analysis using techniques like mass spectrometry. clearsynth.comresolvemass.ca

The development of complex drug products, such as long-acting formulations or combination therapies, presents unique analytical challenges. Deuterated standards help to overcome these challenges by providing a reliable internal standard that behaves almost identically to the analyte during sample preparation and analysis, compensating for matrix effects and improving the accuracy and precision of measurements. clearsynth.comscispace.com

As pharmaceutical manufacturing and analytical techniques continue to advance, the need for high-quality, well-characterized reference standards will only increase. usp.orgnih.gov Doxycycline-d3 (hyclate) and other isotopically labeled compounds are at the forefront of this evolution, enabling the development of more robust and reliable analytical methods for both traditional and innovative drug products.

Q & A

Q. What statistical methods analyze clinical data on doxycycline-d3 (hyclate)’s adjunctive use in periodontal therapy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.